
Bis(nitrooxy)palladium
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Bis(nitrooxy)palladium is a palladium-based compound characterized by the presence of two nitrooxy groups attached to a central palladium atom This compound is of significant interest in the field of organometallic chemistry due to its unique structural and chemical properties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of bis(nitrooxy)palladium typically involves the reaction of palladium nitrate with suitable ligands under controlled conditions. One common method involves the reaction of palladium nitrate with nitric acid, resulting in the formation of this compound. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using palladium nitrate and nitric acid in reactors designed to handle the specific requirements of the reaction. The process may include steps such as purification and crystallization to obtain the compound in its pure form. The use of advanced techniques such as continuous flow reactors can enhance the efficiency and yield of the production process.
化学反应分析
Types of Reactions
Bis(nitrooxy)palladium undergoes various types of chemical reactions, including:
Oxidation: The nitrooxy groups can participate in oxidation reactions, leading to the formation of different oxidation states of palladium.
Reduction: The compound can be reduced under specific conditions, often involving the use of reducing agents such as hydrogen or hydrazine.
Substitution: The nitrooxy groups can be substituted with other ligands, leading to the formation of new palladium complexes.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include nitric acid, hydrogen, hydrazine, and various ligands. The reaction conditions vary depending on the desired transformation, with factors such as temperature, pressure, and solvent playing crucial roles.
Major Products
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield higher oxidation state palladium compounds, while reduction reactions may produce palladium in lower oxidation states or even elemental palladium.
科学研究应用
Bis(nitrooxy)palladium has a wide range of scientific research applications, including:
Chemistry: It is used as a catalyst in various organic transformations, including cross-coupling reactions, hydrogenation, and oxidation reactions.
Biology: The compound’s reactivity makes it useful in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: Research is ongoing into the potential use of this compound in the development of new drugs and therapeutic agents.
Industry: The compound’s catalytic properties are exploited in industrial processes such as the production of fine chemicals and materials.
作用机制
The mechanism of action of bis(nitrooxy)palladium involves the interaction of the palladium center with various substrates, facilitating chemical transformations. The nitrooxy groups play a crucial role in stabilizing the palladium center and enhancing its reactivity. The molecular targets and pathways involved depend on the specific application and reaction conditions.
相似化合物的比较
Bis(nitrooxy)palladium can be compared with other palladium compounds such as:
Palladium acetate: Known for its use in cross-coupling reactions, palladium acetate has different reactivity and stability compared to this compound.
Palladium chloride: Another commonly used palladium compound, palladium chloride is often employed in catalytic hydrogenation and oxidation reactions.
Palladium nitrate: Similar to this compound, palladium nitrate contains nitro groups but differs in its overall structure and reactivity.
属性
分子式 |
H2N2O6Pd |
|---|---|
分子量 |
232.45 g/mol |
IUPAC 名称 |
nitric acid;palladium |
InChI |
InChI=1S/2HNO3.Pd/c2*2-1(3)4;/h2*(H,2,3,4); |
InChI 键 |
VXBIXSPIFIWRAQ-UHFFFAOYSA-N |
规范 SMILES |
[N+](=O)(O)[O-].[N+](=O)(O)[O-].[Pd] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


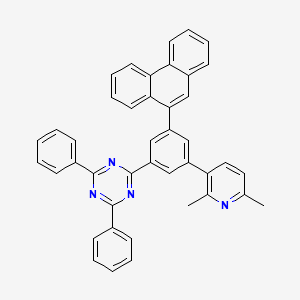
![2-[4-[4-(2-Methoxyphenyl)piperazin-1-yl]butyl]-4-methyl-1,2,4-triazinane-3,5-dione](/img/structure/B14785078.png)
![rel-tert-Butyl (3a'S,6a'S)-5'-benzyl-3'-oxohexahydro-2'H-spiro[piperidine-4,1'-pyrrolo[3,4-c]pyrrole]-1-carboxylate](/img/structure/B14785079.png)
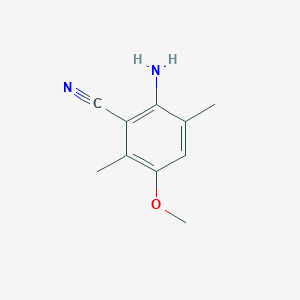
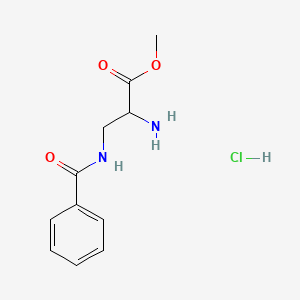
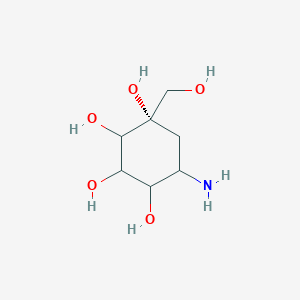
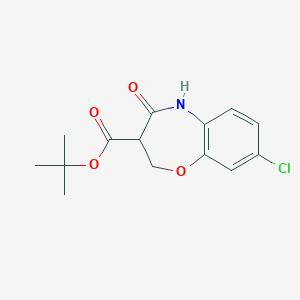
![[(5S,10S,13R,14S)-10-formyl-5,14-dihydroxy-13-methyl-17-(6-oxopyran-3-yl)-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 3-methylbut-2-enoate](/img/structure/B14785101.png)
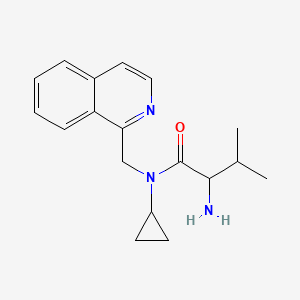
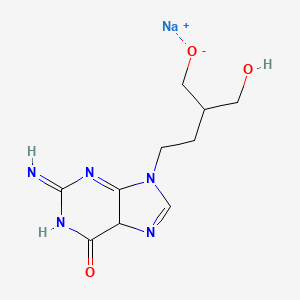
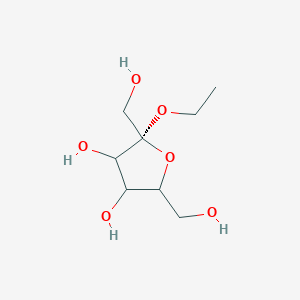
![(S)-1-((2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)methyl)piperazine dihydrochloride](/img/structure/B14785136.png)
![3-Amino-1-[(2,4-dimethoxyphenyl)methyl]pyrrolidin-2-one;hydrochloride](/img/structure/B14785141.png)
![(7R,13S)-6-[4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-12,13-dihydroxy-10-hydroxyimino-4-[(4R)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-7-methoxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecan-2-one](/img/structure/B14785145.png)
